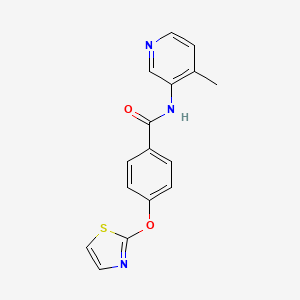

N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide

Descripción

Propiedades

IUPAC Name |

N-(4-methylpyridin-3-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-11-6-7-17-10-14(11)19-15(20)12-2-4-13(5-3-12)21-16-18-8-9-22-16/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFRRQGXAQCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Coupling with Benzamide: The thiazole ring is then coupled with a benzamide derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Introduction of the Pyridine Ring:

Industrial Production Methods

In an industrial setting, the production of N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide has shown promise as a therapeutic agent in treating various diseases, notably cancer and bacterial infections. Its mechanism of action typically involves the inhibition of specific enzymes or receptors associated with disease progression. For instance, studies have indicated that compounds with similar structures can effectively target tyrosine kinases, which are crucial in cancer cell signaling pathways.

Case Studies

Research has demonstrated that derivatives of thiazole and pyridine exhibit anti-cancer properties. For example, a study highlighted the effectiveness of thiazole-based compounds in inhibiting tumor growth in xenograft models, suggesting that N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide may possess similar capabilities .

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the development of new pharmaceuticals and agrochemicals. Its unique structural features allow for modifications that lead to the formation of various derivatives with enhanced biological activities .

Synthetic Routes

The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of the thiazole moiety can be achieved through coupling reactions with thiazole derivatives under optimized conditions to ensure high yields and purity.

Biological Research

Biological Probes

N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is utilized as a probe in biological studies to elucidate cellular processes and interactions. Its ability to bind selectively to specific biological targets makes it an invaluable tool for understanding complex biochemical pathways .

Ligand-Receptor Interactions

Research has focused on identifying ligand-receptor interactions involving this compound, particularly its role in modulating metabotropic glutamate receptors (mGluRs). These interactions are critical for developing new therapeutic strategies for neurological disorders .

Industrial Applications

Advanced Materials Manufacturing

In industry, N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is employed in producing advanced materials due to its unique chemical properties. It acts as an intermediate in synthesizing other chemical compounds, contributing to the development of novel materials with tailored functionalities .

Mecanismo De Acción

The mechanism of action of N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Variations and Functional Groups

4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide ()

- Structure : Benzamide core with a pyridine-4-yl-substituted thiazole at position 3.

- Key Differences :

- The pyridine substituent is at position 4 (vs. 4-methylpyridin-3-yl in the target compound).

- Thiazole is directly attached to the benzamide (vs. thiazol-2-yloxy linkage).

- Synthesis : Achieved via EDCI/HOBt-mediated coupling (83% yield), highlighting efficient amide bond formation .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()

- Structure : Dihydrothiazole fused with methoxyphenyl and phenyl groups.

- Key Differences :

- Dihydrothiazole ring introduces conformational rigidity.

- Absence of pyridine or thiazole-oxy substituents.

- Properties: X-ray crystallography confirms planar geometry, suggesting enhanced stability compared to non-fused thiazoles .

2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide ()

- Structure : Thiourea-linked benzamide with 4-methylpyridin-2-yl.

- Key Differences :

- Carbamothioyl group replaces thiazole-oxy moiety.

- Pyridine substituent at position 2 (vs. 3 in the target compound).

- Synthesis : Uses ortho-toluyl chloride and KSCN, yielding thiourea derivatives efficiently .

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide ()

- Structure : Piperidine-linked thiazole and thiophene-substituted benzamide.

- Key Differences :

- Piperidine introduces a bulky, lipophilic group.

- Thiophene substituent alters electronic properties vs. methylpyridine.

- Molecular Formula : C24H22N4OS2 (MW: 446.6), indicating higher molecular weight than the target compound .

Structural-Activity Relationships (SAR)

Pyridine Position :

- 4-Methylpyridin-3-yl (target) vs. pyridin-4-yl (): Steric and electronic effects influence receptor interactions.

Linker Chemistry :

- Thiazol-2-yloxy (target) vs. carbamothioyl (): Hydrogen bonding and solubility differ significantly.

Heterocyclic Additions :

- Piperidine () or triazole () moieties modulate bioavailability and target selectivity.

Actividad Biológica

N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and synthesize data on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide can be represented as follows:

Pharmacological Profile

Research indicates that compounds similar to N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The following sections summarize key findings regarding its biological activity.

Antitumor Activity

Several studies have reported the antitumor activity of benzamide derivatives. For instance, a study demonstrated that benzamide derivatives showed significant inhibitory effects on cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

| Cell Line | IC50 Value (µM) | Compound |

|---|---|---|

| A549 | 1.03 | N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide |

| HeLa | 1.15 | N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide |

| MCF-7 | 2.59 | N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide |

The mechanism by which N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide exerts its antitumor effects may involve the inhibition of specific kinases associated with cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit RET kinase activity, which is crucial for tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the thiazole and pyridine moieties significantly impact the biological activity of benzamide derivatives. The introduction of electron-withdrawing groups and variations in the alkyl substituents can enhance potency against target cells .

Case Studies

- Case Study: Inhibition of RET Kinase

- Case Study: Neuroprotective Effects

Q & A

Synthesis and Optimization

Basic Q1: What synthetic routes are commonly employed to prepare N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide, and how can reaction conditions be optimized for higher yields? Methodological Answer: The synthesis typically involves coupling a pyridine derivative with a benzamide precursor. Key steps include:

- Step 1: Preparation of the 4-(thiazol-2-yloxy)benzoic acid intermediate via nucleophilic aromatic substitution (e.g., reacting 4-hydroxybenzoic acid with 2-chlorothiazole under basic conditions) .

- Step 2: Activation of the carboxylic acid using coupling agents like HATU or EDC, followed by amidation with 4-methylpyridin-3-amine .

- Optimization: Yield improvements (e.g., from 39% to 92%) can be achieved by varying solvents (DMF vs. THF), catalysts (LiH), and temperature control (reflux vs. RT) .

Advanced Q2: How can contradictory results in synthetic yields be resolved when scaling reactions from milligram to gram quantities? Methodological Answer: Contradictions often arise from poor heat/mass transfer during scaling. Strategies include:

- Continuous Flow Reactors: Enhance mixing and temperature uniformity .

- Design of Experiments (DoE): Statistically optimize parameters (e.g., solvent polarity, stoichiometry) using software like JMP or Minitab.

- In-line Analytics: Monitor reaction progress via FTIR or HPLC to identify bottlenecks .

Structural Characterization

Basic Q3: Which analytical techniques are critical for confirming the structure of N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide? Methodological Answer:

- NMR Spectroscopy: and NMR confirm regiochemistry (e.g., thiazole-oxy linkage at C4 of benzamide) and absence of impurities. Key signals:

- Thiazole protons: δ 7.2–7.5 ppm (multiplet) .

- Pyridine methyl group: δ 2.4 ppm (singlet) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 354.1) .

Advanced Q4: How can crystallographic data resolve ambiguities in molecular conformation observed in NMR spectra? Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Resolve torsional angles (e.g., dihedral angle between thiazole and benzamide planes) using SHELXL for refinement .

- Density Functional Theory (DFT): Compare computed vs. experimental bond lengths/angles to validate intramolecular interactions (e.g., H-bonding between pyridine N and amide H) .

Biological Evaluation

Basic Q5: What in vitro assays are suitable for assessing the biological activity of this compound? Methodological Answer:

- Kinase Inhibition Assays: Use TR-FRET-based platforms to screen against kinases (e.g., SMO or PARP-1) due to structural similarities to known inhibitors .

- Cellular Viability: MTT or CellTiter-Glo assays in cancer cell lines (e.g., HCT-116 or MCF-7) with IC determination .

Advanced Q6: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency? Methodological Answer:

- Fragment Replacement: Substitute thiazole-oxy with triazole or pyrimidine to modulate lipophilicity (clogP) .

- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., PARP-1) using GROMACS to identify key residues (e.g., Gly863, Ser904) for interaction optimization .

Computational and Mechanistic Studies

Advanced Q7: What computational tools predict metabolic stability and off-target effects of this compound? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.